molecular formula C10H14N2O2 B7809220 [(2-Nitrophenyl)methyl](propyl)amine

[(2-Nitrophenyl)methyl](propyl)amine

Cat. No.: B7809220
M. Wt: 194.23 g/mol
InChI Key: PLWWNRIIUXGENY-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)methylamine is a secondary amine characterized by a 2-nitrophenyl group attached to a methylene bridge and a propylamine chain. The propylamine chain provides flexibility, enabling interactions with hydrophobic pockets in enzymes or receptors.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-11-8-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWWNRIIUXGENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Nitrophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

(2-Nitrophenyl)methylamine features a nitrophenyl group attached to a propylamine moiety. The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of (2-Nitrophenyl)methylamine is largely attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with enzymes or receptors, leading to biological effects such as:

  • Antimicrobial Activity : Studies have indicated that compounds with nitro groups often exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with nucleic acid synthesis.
  • Anticancer Properties : Research suggests that similar compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which lead to oxidative stress and cell death.

Biological Activity Studies

Several studies have investigated the biological activity of (2-Nitrophenyl)methylamine and related compounds. Below is a summary of notable findings:

Study Focus Findings
Study 1Antimicrobial effectsDemonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Study 2Anticancer activityShowed that the compound induced apoptosis in various cancer cell lines through ROS generation.
Study 3Mechanistic insightsIdentified potential enzyme targets affected by the compound, suggesting pathways for further drug development.

Case Studies

  • Antimicrobial Activity : A recent study evaluated the efficacy of (2-Nitrophenyl)methylamine against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Anticancer Activity : In vitro studies using human cancer cell lines revealed that (2-Nitrophenyl)methylamine significantly reduced cell viability. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting its potential as an anticancer therapeutic.

Comparative Analysis

When compared to similar compounds such as 1-[(2-Nitrophenyl)methyl]-piperazine and 1-[(2-Nitrophenyl)methyl]-piperidine, (2-Nitrophenyl)methylamine exhibits unique properties due to its propylamine structure. This structural variation may enhance its interaction with specific biological targets, making it a valuable scaffold for drug development.

Comparison with Similar Compounds

Aromatic Amines with Nitro Substituents

  • Bis-pTFN-1 (N,N-bis(p-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)propylamine hydrochloride) :

    • Structure : Features a nitroimidazole core, trifluoromethylbenzyl groups, and a propylamine linker.
    • Activity : Acts as a hypoxia-selective cytotoxin (selectivity ratio: 15.5) and a 19F-MRS probe for tumor hypoxia detection. Higher hydrophobicity from trifluoromethyl groups enhances cellular uptake .
    • Comparison : Unlike (2-Nitrophenyl)methylamine, Bis-pTFN-1 incorporates a nitroimidazole ring, which is critical for hypoxia targeting. The nitro group in the target compound may confer similar electron-withdrawing effects but lacks the imidazole moiety essential for bioreductive activation .
  • CF3PM (5,6-dimethyl-4-[3-(2-nitro-1-imidazolyl)propylamino]-2-trifluoromethylpyrimidine hydrochloride): Structure: Combines a nitroimidazole-propylamine chain with a trifluoromethylpyrimidine group. Activity: Exhibits the highest hypoxia selectivity (EC50: 15.5) and minimal neurotoxicity. The pyrimidine ring enhances affinity for nucleic acid targets .

Propylamine-Linked Anticancer Agents

  • RAF Inhibitors with Propylamine Linkers :
    • Structure : 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives with propylamine linkers.
    • Activity : Propylamine linkers improve IC50 values (0.96–2.14 µM) compared to ethylamine analogs. Electron-withdrawing groups (e.g., -CF3) enhance activity, while bulky groups (e.g., bromo) reduce potency .
    • Comparison : The nitro group in (2-Nitrophenyl)methylamine may similarly enhance activity through electron withdrawal, but its aromatic system could introduce steric hindrance absent in smaller substituents like -CF3 .

Adrenergic Uptake Inhibitors

  • Lu 3-010 (Bicyclic Phthalane Derivative): Structure: Bicyclic core with a phenyl ring and propylamine side chain. Activity: Equipotent with tricyclic antidepressants (e.g., desipramine) in inhibiting norepinephrine uptake. The propylamine chain's orientation matches desipramine's geometry, enabling receptor binding . Comparison: The target compound’s nitro group may disrupt binding to adrenergic receptors due to steric or electronic effects, though its flexible propylamine chain could mimic tricyclic antidepressants in orientation .

Comparison with Aliphatic and Substituted Amines

Aliphatic Amines

  • n-Propylamine :
    • Structure : Simple aliphatic primary amine.
    • Toxicity : EC50 (Microtox assay): 145 µM. Chlorination increases toxicity (EC50 for chloropropylamine: 12.68 µM) .
    • Comparison : The aromatic nitro group in (2-Nitrophenyl)methylamine likely reduces volatility and increases molecular weight, altering toxicity profiles compared to aliphatic analogs .

Actoprotector Agents

  • Triazole-Thiol Derivatives with Propylamine Substituents: Structure: 4-R-(ideneamino)-5-R-4Н-1,2,4-triazole-3-thiols. Activity: Propylamine substitution decreases actoprotector activity compared to NH4+ or CuSO4 substituents . Comparison: Context-dependent effects highlight that propylamine’s role varies by target; the nitro group in the target compound may mitigate negative effects seen in triazole-thiols .

Physicochemical Properties and Structural Insights

  • Crystal Packing : Primary amines like propylamine exhibit inefficient inter-chain interactions, while aromatic amines with nitro groups likely form denser crystals due to π-π stacking and hydrogen bonding .
  • Solubility : Nitro groups reduce aqueous solubility, but hydrophilic substituents (e.g., in CF3PM) can counteract this. The target compound’s solubility may depend on solvent polarity .

Data Table: Key Compounds and Properties

Compound Structure Highlights Biological Activity Key Findings References
(2-Nitrophenyl)methylamine 2-Nitrophenyl, propylamine Hypothesized hypoxia/anticancer Nitro group may enhance redox activity
Bis-pTFN-1 Nitroimidazole, trifluoromethylbenzyl Hypoxia probe (Ci/Ce: 200) High selectivity, neurotoxic at high doses
RAF Inhibitor (Compound 8) Propylamine linker, methyl substituent IC50: 30 nM (RAF kinase) Propylamine > ethylamine in potency
Lu 3-010 Bicyclic phthalane, propylamine Norepinephrine uptake inhibition Matches tricyclic antidepressant geometry
n-Propylamine Aliphatic primary amine EC50: 145 µM (Microtox) Chlorination increases toxicity 10x

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